molecular formula C7H11NO2 B3237615 Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 1392879-21-8

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B3237615
CAS No.: 1392879-21-8
M. Wt: 141.17 g/mol
InChI Key: PMQOKQDKGFHFLI-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate ( 1392879-21-8) is a chemical building block of significant interest in medicinal chemistry, particularly for the construction of three-dimensional, sp3-rich molecular architectures. Its core structure is a bridged pyrrolidine, which serves as a key synthetic intermediate for more complex, functionalized scaffolds. The compound's defined spatial orientation and complexity are valuable for exploring novel chemical space in drug discovery programs. This scaffold has demonstrated specific and promising research applications. It serves as a direct precursor to the 1-(aminomethyl)-2-benzyl-2-azabicyclo[2.1.1]hexane scaffold, which was used to generate a diverse library of amide derivatives for biological screening . This library exhibited an enhanced hit rate in antimalarial screening, yielding potent compounds with activity against Plasmodium falciparum in the 1–5 μM range . Beyond antimalarial research, the 2-azabicyclo[2.1.1]hexane core is recognized as a conformationally rigid, methano-bridged analogue of proline (a "methanoproline"), making it a valuable scaffold for designing inhibitors of biological targets, such as the glycine transporter GlyT1, and for incorporation into proteins to modulate structure and function . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(3-7)4-8-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQOKQDKGFHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Azabicyclo 2.1.1 Hexane 1 Carboxylate

Direct Synthetic Approaches to the Bicyclic Core

The construction of the strained 2-azabicyclo[2.1.1]hexane core is a significant synthetic challenge. Chemists have developed several direct approaches, primarily revolving around photochemical cycloadditions and intramolecular ring-closing reactions, to efficiently assemble this bicyclic system.

Photochemical Cycloaddition Strategies

Photochemical cycloadditions represent a powerful and common method for the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton. acs.orgacs.org These reactions utilize light energy to promote the formation of the strained cyclobutane (B1203170) ring integral to the bicyclic structure.

The intramolecular [2+2] photocycloaddition of N-allyl enamides is a frequently employed strategy for assembling the 2-azabicyclo[2.1.1]hexane framework. acs.orgnih.gov This approach has been successfully used to prepare a variety of 1-substituted derivatives. acs.orgnih.gov

One notable example involves the synthesis of 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives. lookchem.com In this method, the key step is the intramolecular [2+2] photocycloaddition of ene-carbamates, which are prepared from the corresponding heteroaryl ketones and allylamine (B125299). lookchem.com The photocycloaddition is typically carried out by irradiating a solution of the ene-carbamate in a solvent like benzene (B151609) with a Hanovia medium-pressure mercury lamp. lookchem.com The reaction often requires the presence of a photosensitizer to proceed efficiently. lookchem.com

The scope of this reaction is quite broad, allowing for the synthesis of a range of 1-substituted 2-azabicyclo[2.1.1]hexanes. The choice of substitution on the final product is determined by the selection of the initial heteroaryl ketone and allylamine starting materials. lookchem.com

Below is a table summarizing the results of the photochemical [2+2] cycloaddition for the synthesis of various 1-substituted-2-azabicyclo[2.1.1]hexane derivatives.

Table 1: Photochemical [2+2] Cycloaddition of Ene-Carbamates

Entry R Product Yield (%)
1 Phenyl 9a 52
2 4-Methylphenyl 9b 66
3 4-Methoxyphenyl 9c 50
4 4-Chlorophenyl 9d 61
5 4-Bromophenyl 9e 58
6 2-Naphthyl 9g 63
7 2-Pyridyl 9h 55
8 3-Pyridyl 9i 39
9 4-Pyridyl 9j 35
10 6-Methyl-2-pyridyl 9k 45
11 5-Methyl-2-pyridyl 9l 51

Data sourced from Piotrowski, D. W. (1999). lookchem.com

Intramolecular photocycloaddition is a key strategy for forming the 2-azabicyclo[2.1.1]hexane core. acs.org This approach involves the light-induced cyclization of a single molecule containing two reactive moieties, typically an enamine or enamide and an alkene. This method is advantageous as it pre-organizes the reacting partners, often leading to higher efficiency and stereoselectivity in the formation of the bicyclic product. rsc.org The intramolecular nature of the reaction facilitates the formation of the strained cyclobutane ring by bringing the reacting double bonds into close proximity. rsc.org

Photosensitizers play a crucial role in many photochemical cycloadditions for the synthesis of the 2-azabicyclo[2.1.1]hexane system. These molecules absorb light energy and transfer it to the reacting substrate, allowing the reaction to proceed under conditions where the substrate itself does not absorb light efficiently.

Acetophenone is a commonly used photosensitizer in the intramolecular [2+2] photocycloaddition of ene-carbamates. lookchem.com It facilitates the reaction by promoting the formation of the triplet excited state of the ene-carbamate, which then undergoes cyclization. lookchem.com In some cases, the choice of solvent can also influence the reaction, with photolysis in acetone (B3395972) (which can also act as a photosensitizer) providing better yields for certain substrates. lookchem.com

More recently, visible light photosensitizers have been explored to conduct these cycloadditions under milder conditions. For instance, the use of catalytic amounts of Ir(ppy)₃ with a blue LED light source has been shown to facilitate the intramolecular [2+2] cycloaddition of an N-allyl enamide, albeit with a lower yield compared to traditional UV irradiation. nih.gov A dual catalyst system involving DPZ as a photosensitizer in conjunction with a chiral Sc(III) complex has also been reported for asymmetric intramolecular [2+2] photocycloaddition reactions. nih.gov

Ring Closure Reactions

Ring closure reactions provide an alternative pathway to the 2-azabicyclo[2.1.1]hexane core, often starting from a pre-formed cyclobutane ring. These methods rely on the formation of a new bond to close the second ring of the bicyclic system.

One effective strategy for the synthesis of the 2-azabicyclo[2.1.1]hexane ring system involves the intramolecular nucleophilic cyclization of a suitably functionalized cyclobutane derivative. researchgate.net An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been accomplished starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. researchgate.net

The key step in this synthetic route is the ring closure of a cyclobutane intermediate bearing both a nucleophilic nitrogen and a suitable leaving group. researchgate.net The reaction proceeds via an intramolecular Sₙ2 reaction, where the nitrogen atom attacks an electrophilic carbon on the cyclobutane ring, displacing the leaving group and forming the bicyclic structure. rsc.org

Acid-Promoted Rearrangements

Acid-promoted rearrangements are a pivotal strategy for constructing the 2-azabicyclo[2.1.1]hexane framework, typically from 2-azabicyclo[2.2.0]hexane precursors. These reactions are often facilitated by silver or mercury salts, which function as Lewis acids. The process is initiated by the coordination of the Lewis acid to a leaving group, such as a halide, on the 2-azabicyclo[2.2.0]hexane skeleton. This enhances the nucleofugacity of the leaving group, promoting its departure and inducing a skeletal rearrangement to the more stable 2-azabicyclo[2.1.1]hexane system.

For instance, substrates like 5-endo-hydroxy-6-exo-iodo-2-azabicyclo[2.2.0]hexanes can be treated with silver or mercury salts to induce rearrangement. The reaction of 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes (where X = F, OH) with silver or mercury salts enhances the iodide's ability to leave, facilitating the formation of an intermediate aziridinium (B1262131) ion that rearranges to the final product.

Rearrangement Routes to 2-Azabicyclo[2.1.1]hexanes

Rearrangement reactions provide the most versatile and established pathways to functionalized 2-azabicyclo[2.1.1]hexanes. The general approach begins with the synthesis of N-protected 2-azabicyclo[2.2.0]hex-5-ene derivatives, which are readily accessible from pyridines. These strained alkenes serve as the key precursors for the subsequent addition-rearrangement sequence. The core of this strategy lies in the participation of the nitrogen atom's lone pair in the reaction, which facilitates the skeletal reorganization from the [2.2.0] system to the [2.1.1] system. The choice of electrophile and solvent can significantly influence the reaction's outcome, controlling the competition between the desired rearrangement and simple 1,2-addition to the double bond.

Halonium Ion Pathways

The formation of halonium ions is a cornerstone of rearrangement routes to 2-azabicyclo[2.1.1]hexanes. The reaction of an N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene with a halogen source (e.g., Br₂, NBS) initially forms a bromonium ion intermediate across the double bond. The crucial step involves the intramolecular attack of the nitrogen lone pair, which opens the bromonium ion ring to form a highly strained aziridinium ion intermediate. This intermediate is then regioselectively opened by a nucleophile (e.g., bromide, acetate (B1210297), hydroxide), leading to the formation of the thermodynamically more stable 5,6-disubstituted-2-azabicyclo[2.1.1]hexane product.

The efficiency of this nitrogen neighboring group participation is highly dependent on the reaction conditions. Polar aprotic solvents like nitromethane (B149229) and poorly nucleophilic protic solvents such as acetic acid are known to facilitate the rearrangement. For example, the reaction of N-Boc-2-azabicyclo[2.2.0]hex-5-ene with bromine in nitromethane yields solely the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. In contrast, less polar solvents or more nucleophilic conditions may favor the formation of unrearranged 1,2-addition products. While bromonium ions readily lead to rearrangement, other halonium ions behave differently; iodonium (B1229267) and phenylselenonium ions typically yield only unrearranged products regardless of the solvent.

Stereocontrolled Rearrangements

The stereochemical outcome of these rearrangement reactions can be precisely controlled, allowing for the synthesis of specific stereoisomers of functionalized 2-azabicyclo[2.1.1]hexanes. This stereocontrol is achieved by leveraging the regioselective additions to the key aziridinium ion intermediate that is formed from the rearrangement of 6-exo-halo-5-endo-substituted-2-azabicyclo[2.2.0]hexanes.

The stereochemistry of the final product is dictated by the nature of the nucleophilic attack on the aziridinium ion. This has enabled the first stereocontrolled syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing syn-hydroxy and syn-fluoro substituents. For example, starting with 5-endo-hydroxy-6-exo-iodo-2-azabicyclo[2.2.0]hexane and using silver fluoride (B91410) (AgF) or mercury(II) fluoride (HgF₂) promotes the rearrangement and results in the formation of a 5-syn-fluoro-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane derivative. The ability to direct the stereochemistry of substituents on both methano bridges is a significant advantage of this synthetic route.

Stereocontrolled Rearrangement of 2-Azabicyclo[2.2.0]hexane Precursors
Starting MaterialReagentsMajor ProductKey Stereochemical Feature
5-endo-hydroxy-6-exo-iodo-2-azabicyclo[2.2.0]hexaneAgF or HgF₂5-fluoro-6-hydroxy-2-azabicyclo[2.1.1]hexanesyn-hydroxyl group orientation
5-endo-fluoro-6-exo-iodo-2-azabicyclo[2.2.0]hexaneHgCl₂5-fluoro-6-chloro-2-azabicyclo[2.1.1]hexanetrans-stereochemistry of 5,6-substituents
N-Boc-2-azabicyclo[2.2.0]hex-5-eneBr₂/Nitromethaneanti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexaneExclusive rearrangement
N-Boc-2-azabicyclo[2.2.0]hex-5-eneNBS/Acetic Acid5-bromo-6-acetoxy-2-azabicyclo[2.1.1]hexaneFavors rearrangement (8:1)

Enantioselective Synthesis of the 2-Azabicyclo[2.1.1]hexane Core

The development of enantioselective methods to access the 2-azabicyclo[2.1.1]hexane core is crucial for its application in drug discovery. Recent advances have focused on catalytic asymmetric cycloadditions, which offer an efficient means to produce these chiral scaffolds with high enantiopurity. These strategies often employ bicyclo[1.1.0]butanes (BCBs) as key building blocks, which undergo formal [3+2] or [2π+2σ] cycloadditions with imines.

Chiral Auxiliaries and Catalytic Approaches

Both chiral auxiliaries and asymmetric catalysis have proven effective in controlling the stereochemistry of the 2-azabicyclo[2.1.1]hexane core synthesis.

Chiral Auxiliary-Based Approaches: The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for asymmetric induction. These auxiliaries are covalently attached to the substrate and direct the cyclization pathways through steric hindrance, leading to the preferential formation of one diastereomer. This approach can achieve high diastereomeric ratios and enantiomeric excesses. For instance, incorporating an (R)-4-benzyloxazolidin-2-one into a bicyclo[1.1.0]butane substrate allows for cycloaddition with good chemoselectivity and moderate diastereoselectivity.

Catalytic Approaches: Asymmetric catalysis offers a more atom-economical and versatile strategy. Several catalytic systems have been developed:

Lewis Acid Catalysis: Zinc and copper complexes with chiral ligands are effective catalysts. A zinc-catalyzed [3+2] cycloaddition of BCBs with imines using a bis(oxazolinylphenyl)amide (BOPA) ligand yields azabicyclo[2.1.1]hexanes with high enantiomeric ratios (typically >90:10). Similarly, Cu(OTf)₂ combined with 8-quinolinyl-oxazoline ligands effectively catalyzes the [2π+2σ] cycloaddition, also affording products with high enantioselectivity. thieme-connect.comthieme-connect.de

Organocatalysis: Chiral Brønsted acids, particularly confined imidodiphosphorimidate (IDPi) catalysts, have been successfully employed. acs.orgthieme-connect.com These catalysts promote the formal cycloaddition of BCBs with N-aryl imines under mild conditions, generating a range of chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity (up to 99:1 er). acs.orgthieme-connect.com

Catalytic Approaches for Enantioselective Synthesis
Catalyst SystemReaction TypeTypical Enantioselectivity (er)Reference
Zn(OTf)₂ / BOPA ligand[3+2] Cycloaddition>90:10 thieme-connect.com
Cu(OTf)₂ / 8-quinolinyl-oxazoline ligand[2π+2σ] Cycloadditionup to 92% ee (after recrystallization) thieme-connect.de
Confined IDPi Brønsted AcidFormal Cycloadditionup to 99:1 acs.orgthieme-connect.com

Asymmetric Induction Strategies

The underlying principle of these enantioselective methods is the creation of a chiral environment during the key bond-forming step. In catalytic systems, the chiral ligand or organocatalyst complexes with the reactants to form a diastereomeric transition state. The energy difference between these transition states dictates the enantiomeric excess of the product.

For example, in the zinc-catalyzed reaction, the BOPA ligand coordinates to the zinc ion, which in turn activates the imine. The chiral ligand then orchestrates the approach of the bicyclo[1.1.0]butane, leading to a highly organized transition state and effective asymmetric induction. thieme-connect.com In the Brønsted acid-catalyzed reaction, the IDPi catalyst protonates the imine, and the resulting chiral ion pair guides the nucleophilic attack of the BCB, controlling the stereochemical outcome. acs.orgthieme-connect.com Computational studies have highlighted the importance of non-covalent interactions, such as π-π stacking, in determining the preferred transition state and achieving high enantioselectivity. thieme-connect.com Substrate-controlled asymmetric induction, where chirality inherent in the starting material directs the reaction, is another effective strategy, particularly for large-scale applications due to its predictability.

Functionalization and Derivatization Strategies

A variety of functionalization and derivatization strategies have been developed to introduce diverse chemical functionalities onto the 2-azabicyclo[2.1.1]hexane scaffold. These methods enable the synthesis of a wide array of derivatives for biological evaluation and as building blocks for more complex molecules. Key strategies include the introduction of the foundational methyl carboxylate group, nucleophilic displacement reactions to introduce heteroatoms, oxidation and reduction of derivatives to alter functional groups, the Curtius rearrangement for amine synthesis, and late-stage functionalization to modify complex molecules.

The introduction of a methyl carboxylate group at the C1 bridgehead position is a key step in the synthesis of many 2-azabicyclo[2.1.1]hexane derivatives. One effective method for this transformation is through directed lithiation of an N-protected 2-azabicyclo[2.1.1]hexane, followed by quenching with an appropriate electrophile.

Specifically, N-Boc-2-azabicyclo[2.1.1]hexane can be treated with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) to generate a lithiated species at the C1 position. Subsequent reaction with methyl chloroformate introduces the methyl carboxylate group, yielding Methyl 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate. nih.gov This method offers a direct route to the target compound from the parent bicyclic system. The reaction conditions can influence the regioselectivity, with different temperatures favoring lithiation at different positions. rsc.orgnuph.edu.ua

Alternatively, the carboxylic acid precursor, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as 2,4-methanoproline), can be synthesized and subsequently esterified. uni-regensburg.de Esterification can be achieved through various standard methods. For instance, treatment of N-Boc-4-hydroxymethyl-2,4-methanoproline with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can yield the corresponding methyl ester. nuph.edu.ua Another approach involves the use of thionyl chloride (SOCl₂) in methanol, which can also effect the esterification. nuph.edu.ua

Nucleophilic displacement reactions are a powerful tool for introducing a wide range of functional groups onto the 2-azabicyclo[2.1.1]hexane skeleton. These reactions have been extensively studied, particularly on scaffolds bearing a leaving group, such as a bromine atom, at the C5 or C6 positions.

The displacement of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes has been shown to be a viable method for producing a variety of difunctionalized derivatives. nih.govchoudharylab.comacs.org Nucleophiles such as acetate, azide, imidazole, and thiophenoxide have been successfully employed to displace the bromide. nih.govnih.gov The success of these displacements is often dependent on the nature of the nitrogen protecting group, with an amine nitrogen being a requirement for the displacement of anti-bromide ions. nih.govacs.org

The reaction conditions, including the choice of solvent and metal salt, play a crucial role in the outcome of these nucleophilic substitutions. For instance, reaction rates and product yields have been observed to be higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.govacs.org The choice of cation in the salt can also be critical; for example, cesium acetate (CsOAc) has been found to be more effective than sodium acetate (NaOAc) for introducing the acetate group. nih.govacs.org In the case of fluorination, silver fluoride in nitromethane has been shown to be the most effective reagent for the substitution of bromide with fluoride. nih.govacs.orgnih.gov

It has also been noted that the presence of electron-withdrawing substituents in the 6-anti-position can slow down the rate of bromide displacement at the 5-anti-position. nih.govacs.orgnih.gov Despite the challenges posed by the strained bicyclic system, nucleophilic substitution at a methylene (B1212753) group attached to the bridgehead C1 position has also been achieved, opening up avenues for further functionalization. nih.gov

Below is a table summarizing various nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexane scaffolds.

Starting MaterialNucleophile/ReagentSolventProductReference(s)
N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneSilver acetateDMFN-benzyl-5-anti-acetoxy-2-azabicyclo[2.1.1]hexane nih.gov
N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneSodium azideDMSON-benzyl-5-anti-azido-6-anti-bromo-2-azabicyclo[2.1.1]hexane nih.gov
N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneSilver fluorideNitromethaneN-benzyl-5-anti-fluoro-2-azabicyclo[2.1.1]hexane nih.gov
N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneImidazole/NaHDMSON-benzyl-5-anti-(imidazol-1-yl)-2-azabicyclo[2.1.1]hexane nih.gov
N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneSodium thiophenoxideDMSON-benzyl-5-anti-(phenylthio)-2-azabicyclo[2.1.1]hexane nih.gov

Oxidation and reduction reactions provide essential methods for the interconversion of functional groups on the 2-azabicyclo[2.1.1]hexane scaffold, enabling access to a broader range of derivatives. These transformations have been demonstrated on various substituted analogs.

The oxidation of alcohol functionalities to ketones or carboxylic acids is a common strategy. For example, a 6-anti-bromo-5-anti-hydroxy derivative of 2-azabicyclo[2.1.1]hexane can be oxidized to the corresponding strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. cdnsciencepub.com This ketone can then serve as a precursor for the introduction of further substituents via nucleophilic addition. Similarly, the oxidation of a hydroxymethyl group at the C4 position to a carboxylic acid has been achieved, providing a route to carboxylated derivatives. nuph.edu.ua The oxidation of an alcohol function on a substituted 2-azabicyclo[2.1.1]hexane using Jones reagent has also been reported to yield the corresponding carboxylic acid. acs.orgevitachem.com

Reduction reactions are equally important for derivatization. The reduction of ketones on the bicyclic framework can lead to the formation of alcohols. For instance, the reduction of a ketone can be achieved using sodium borohydride, which is effective for the reduction to endo-alcohols. le.ac.uk This allows for the stereoselective introduction of hydroxyl groups. The reduction of a cyano group to an aminomethyl group using lithium aluminum hydride has also been demonstrated, providing a pathway to amine derivatives. researchgate.net

These oxidation and reduction reactions are summarized in the table below.

Starting MaterialReagent(s)ProductReaction TypeReference(s)
6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneSwern Oxidation5-bromo-6-oxo-2-azabicyclo[2.1.1]hexaneOxidation cdnsciencepub.com
4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivativeOxidation reagents4-carboxy-2-azabicyclo[2.1.1]hexane derivativeOxidation nuph.edu.ua
5-hydroxy-2-azabicyclo[2.1.1]hexane derivativeJones Reagent5-carboxy-2-azabicyclo[2.1.1]hexane derivativeOxidation acs.orgevitachem.com
2-azabicyclo[2.1.1]hexane-1-carbonitrileLithium aluminum hydride1-(aminomethyl)-2-azabicyclo[2.1.1]hexaneReduction researchgate.net
Ketone on 2-azabicyclo[2.2.1]heptane (analogous system)Sodium borohydrideendo-alcoholReduction le.ac.uk

The Curtius rearrangement is a highly effective method for the conversion of carboxylic acids into primary amines, and it has been successfully applied to the 2-azabicyclo[2.1.1]hexane system. This reaction provides a valuable route for introducing an amino group, which can serve as a handle for further functionalization or as a key pharmacophoric element.

The rearrangement typically involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, with the loss of nitrogen gas. The isocyanate can then be trapped with a nucleophile, such as water or an alcohol, to yield an amine or a carbamate (B1207046), respectively. This method has been shown to be particularly useful for the stereospecific conversion of both 5-syn- and 5-anti-carboxylic acids on the 2-azabicyclo[2.1.1]hexane scaffold to the corresponding amines, which are often isolated as their carbamate derivatives. nih.govchoudharylab.com

A notable application of this reaction is the synthesis of orthogonally protected diamines from carboxylic acid precursors on the bicyclic framework. nuph.edu.ua For example, a carboxylic acid derivative can undergo a Curtius rearrangement to yield a protected amine in good yield. nuph.edu.ua This strategy allows for the selective deprotection and further modification of the newly introduced amino group. The Curtius rearrangement has also been mentioned as a potential route for the synthesis of certain 2-oxa-BCH derivatives from their corresponding carboxylic acid precursors, highlighting the versatility of this reaction in the synthesis of bridged bicyclic systems. rsc.org

The utility of the Curtius rearrangement is further demonstrated in the context of late-stage functionalization, where carboxylic acid-functionalized bicyclo[1.1.1]pentanes (BCPs), which can be derived from 2-azabicyclo[2.1.1]hexanes, are converted to their corresponding isocyanates. acs.org These isocyanates are valuable precursors for the synthesis of amines, ureas, and carbamates. acs.org

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate. Several late-stage functionalization approaches have been explored for the 2-azabicyclo[2.1.1]hexane scaffold.

One promising method is the iridium-catalyzed borylation of tertiary C-H bonds at the bridgehead position of the bicyclo[2.1.1]hexane system. researchgate.netnih.gov This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a wide range of functional groups. The resulting boronic esters can then be further functionalized through various cross-coupling reactions, providing a powerful tool for the late-stage modification of molecules containing this scaffold.

Another innovative approach involves skeletal editing through N-atom deletion. This strategy allows for the transformation of multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs). acs.org While this method fundamentally alters the heterocyclic core, it is presented as a late-stage skeletal editing tool that can efficiently convert between these two important classes of rigid three-dimensional scaffolds. acs.org The resulting BCPs can be further functionalized, for example, through decarboxylation of BCP carboxylates, allowing for a programmed and divergent synthesis of multisubstituted BCPs. acs.org The broad substrate scope and high functional group tolerance of these methods make them particularly valuable for the late-stage modification of complex molecules containing the 2-azabicyclo[2.1.1]hexane motif. acs.orgresearchgate.net

Structural and Conformational Analysis of Methyl 2 Azabicyclo 2.1.1 Hexane 1 Carboxylate and Derivatives

Advanced Spectroscopic Characterization (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 2-azabicyclo[2.1.1]hexane derivatives. The complexity of their ¹H and ¹³C NMR spectra is often increased by the presence of multiple conformers in solution, particularly N-acyl derivatives which can exist as a mixture of trans and cis amide isomers. cdnsciencepub.comresearchgate.net This can result in the appearance of paired or broadened resonances for the nuclei adjacent to the nitrogen atom.

Detailed analysis, including two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for unambiguous stereochemical assignment. For instance, NOE effects observed between specific protons, such as H4 and protons on the C5/C6 bridge, can confirm the relative configuration of substituents on the bicyclic core. rsc.orglookchem.com The coupling constants (J-values) between protons also provide valuable information about dihedral angles and, consequently, the conformation of the ring system.

The chemical shifts themselves are indicative of the unique electronic environment within the strained bicyclic structure. The table below presents typical NMR data for a derivative, illustrating the chemical shift ranges for the core nuclei.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an N-protected 2-Azabicyclo[2.1.1]hexane Derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 4.68 (br, 1H) 68.9
C3 3.60 (d, 1H), 3.50 (d, 1H) 49.2
C4 3.96 (d, 1H) 55.2
C5 3.94 (s, 1H) 48.8
C6 - 159.7

Note: Data extracted from a representative derivative, N-benzyloxycarbonyl-6-methoxycarbonyl-6-vinyl-2-azabicyclo[2.1.1]hexane. cdnsciencepub.com Actual values will vary based on substitution.

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of molecules in the solid state. For 2-azabicyclo[2.1.1]hexane derivatives, crystallographic analysis has confirmed the highly constrained and puckered nature of the bicyclic framework. le.ac.uklookchem.com These studies yield exact measurements of bond lengths, bond angles, and torsional angles, which are invaluable for understanding the inherent strain and geometry of the system.

The crystal structure of derivatives like Ac-methano-hyp-OMe (a hydroxylated analog) reveals the specific pucker of the five-membered ring and the disposition of substituents. raineslab.com The nitrogen atom in such bridged systems often adopts a pyramidal geometry, a deviation from the planar arrangement typically seen in unstrained amides, which has significant implications for amide resonance. rsc.orgresearchgate.net The precise atomic coordinates from X-ray data serve as a benchmark for validating and refining computational models.

Table 2: Selected Average Bond Lengths and Angles in Bicyclic Amides from Crystallographic Data.

Bond/Angle Typical Length (Å) / Angle (°) Reference
C-N (Amide) 1.355 - 1.380 Å rsc.org
C=O (Amide) ~1.23 Å semanticscholar.orgrsc.org
C-C (Ring) 1.52 - 1.56 Å semanticscholar.orgrsc.org
C-N-C (Angle) Varies from sp² toward sp³ hybridization rsc.org

Note: These are generalized values for bicyclic amides; specific values for Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate may differ.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and energetics of 2-azabicyclo[2.1.1]hexane systems. researchgate.netresearchgate.net These calculations can map the potential energy surface associated with bond rotations and ring conformations, identifying low-energy conformers and the energy barriers between them.

For derivatives with an N-acyl group, computational analysis can quantify the energy difference between the trans and cis amide rotamers. researchgate.netacs.org This analysis helps to explain the experimentally observed conformer populations in NMR spectra. The calculations account for steric hindrance, torsional strain, and electronic interactions that dictate the most stable three-dimensional arrangement of the molecule. nih.gov The inherent strain of the bicyclic system makes these computational studies essential for predicting reactivity and molecular properties. acs.orgnih.gov

The 2-azabicyclo[2.1.1]hexane framework serves as a constrained analog of the amino acid proline. acs.orgnih.gov The pyrrolidine (B122466) ring in proline can adopt two predominant puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP). The methano-bridge in the 2-azabicyclo[2.1.1]hexane structure effectively locks the five-membered ring, simultaneously displaying features of both proline puckers. raineslab.comresearchgate.net

This fixed conformation has profound stereochemical implications. By constraining the ring pucker, these analogs allow for the isolation and study of electronic effects on peptide bond conformation, independent of the ring's flexibility. raineslab.comnih.gov This has been particularly insightful in the study of collagen stability, where proline ring pucker is a key determinant of the triple helix structure. raineslab.comacs.org The rigid bicyclic scaffold provides a unique model to understand how substituent effects are transmitted through the molecular framework. researchgate.net

The geometry of the 2-azabicyclo[2.1.1]hexane ring system enforces a non-planar or "twisted" conformation on the nitrogen atom of an N-acyl derivative. nih.gov This structural distortion significantly impacts the resonance of the amide bond. rsc.org In a typical planar amide, the nitrogen lone pair is delocalized into the carbonyl π-system, resulting in a partial double bond character for the C-N bond and a high rotational barrier. nih.gov

In bridged bicyclic lactams, the enforced pyramidalization at the nitrogen atom reduces the overlap between the nitrogen lone pair orbital and the carbonyl π* orbital (n → π* interaction). rsc.orgnih.gov This reduction in resonance stabilization leads to several observable consequences:

A longer C-N bond and a shorter C=O bond compared to planar amides. rsc.org

An increased rotational barrier around the C-N bond is not necessarily observed; instead, the ground state is destabilized. nih.gov

Altered reactivity, with the nitrogen becoming more basic and the carbonyl carbon more electrophilic, resembling an aminoketone. rsc.org

Computational studies on these "twisted amides" can quantify the degree of pyramidalization at the nitrogen and the torsional angle of the amide bond, correlating these structural parameters with changes in electronic properties and reactivity. rsc.orgnih.gov The rigid framework of this compound and its derivatives makes them excellent scaffolds for systematically studying these fundamental electronic effects. researchgate.net

Reactivity and Reaction Mechanisms of Methyl 2 Azabicyclo 2.1.1 Hexane 1 Carboxylate

Reactivity Profile of the Strained Bicyclic System

The 2-azabicyclo[2.1.1]hexane framework is a highly strained system. This inherent strain significantly influences the reactivity of its substituents. Nucleophilic substitution reactions at the C5 and C6 positions of the bicyclic core have been investigated. The stereochemistry of the substituent plays a crucial role in its reactivity. For instance, nucleophilic substitution reactions of 5-syn substituted bicyclo[2.1.1]hexanes proceed with relative ease and retention of configuration, though they are often accompanied by rearrangement products. nih.gov In contrast, displacements of 5-anti-bromo substituents in N-acyl-2-azabicyclo[2.1.1]hexanes have proven to be more challenging. choudharylab.com However, replacement of the N-acyl group with an N-alkyl group, such as N-benzyl, can facilitate these nucleophilic substitutions. nih.gov

The presence of the nitrogen atom in the bicyclic system can facilitate displacements that are typically slow in analogous carbocyclic systems. nih.gov Furthermore, electron-withdrawing substituents at the 6-anti-position have been observed to slow down the rate of bromide displacement at the 5-anti-position. nih.govchoudharylab.com

Ring-Opening Reactions

Under certain conditions, the strained 2-azabicyclo[2.1.1]hexane ring system can undergo ring-opening reactions. For example, treatment of N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane with silver fluoride (B91410) (AgF) in dimethylformamide (DMF) or sodium fluoride (NaF) in dimethyl sulfoxide (B87167) (DMSO) can lead to an oxidative ring-opening to form an aromatic aldehyde. nih.govchoudharylab.com Additionally, reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with chloronium and fluoronium ions can result in ring cleavage to yield 4-aminomethyl-3-hydroxycyclobutene derivatives. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Both electrophilic and nucleophilic substitution reactions have been explored on the 2-azabicyclo[2.1.1]hexane core, providing pathways to a variety of functionalized derivatives.

Nucleophilic Substitution:

Nucleophilic displacement of 5(6)-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes has been successfully achieved to introduce a range of functional groups, including bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo substituents. nih.govchoudharylab.com These reactions are dependent on the presence of an amine nitrogen, the choice of solvent, and the metal salt used. nih.govchoudharylab.com For instance, cesium acetate (B1210297) (CsOAc) has been found to be more effective than sodium acetate (NaOAc) for these displacements. nih.govchoudharylab.com

Successful nucleophilic substitution at a methylene (B1212753) group attached to the bridgehead C1 position has also been reported. acs.orgepa.gov These displacement reactions, which involve the loss of a leaving group like a mesylate, require thermal activation but notably proceed without the expected rearrangement of the strained bicyclic system. acs.org This has led to the isolation of a novel tricyclic carbamate (B1207046) intermediate, which upon nucleophilic attack, yields N-deprotected substitution products. acs.orgepa.gov

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Azabicyclo[2.1.1]hexane Derivatives
Starting MaterialReagentsSolventProductYield (%)Reference
N-Benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneAgOAcDMFN-Benzyl-5-anti-acetoxy-2-azabicyclo[2.1.1]hexaneModerate nih.gov
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneNaN3DMFN-Benzyl-5-anti-azido-6-anti-bromo-2-azabicyclo[2.1.1]hexane- nih.gov
N-BOC-1-(mesyloxymethyl)-2-azabicyclo[2.1.1]hexaneVarious Nucleophiles-1-Substituted-2-azabicyclo[2.1.1]hexanes- acs.org

Electrophilic Substitution:

The formation of the 2-azabicyclo[2.1.1]hexane core itself often involves an electrophilic addition-rearrangement sequence. The reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with various halonium ion electrophiles have been studied. nih.gov The outcome of these reactions is highly dependent on the electrophile and the solvent used. nih.gov For example, bromonium ions in polar aprotic or poorly nucleophilic protic solvents lead to rearranged 2-azabicyclo[2.1.1]hexane products. nih.gov In contrast, iodonium (B1229267) and phenylselenonium ions typically yield unrearranged 1,2-addition products regardless of the solvent. nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent has a profound impact on the reaction pathways and product distribution in the chemistry of 2-azabicyclo[2.1.1]hexane derivatives.

In nucleophilic displacement reactions of 5(6)-anti-bromo substituents, reaction rates are faster and product yields are higher in dimethyl sulfoxide (DMSO) compared to dimethylformamide (DMF). nih.govchoudharylab.com

The solvent also plays a critical role in controlling the neighboring group participation of the nitrogen atom during the electrophilic addition to N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. nih.gov For reactions with bromonium ions, the polar aprotic solvent nitromethane (B149229) and the poorly nucleophilic protic solvent acetic acid facilitate nitrogen participation, leading to the rearranged 2-azabicyclo[2.1.1]hexane core. nih.gov Conversely, using a less polar solvent like dichloromethane (CH2Cl2) with pyridinium bromide perbromide is selective for the unrearranged product. nih.gov

Table 2: Solvent Effects on the Reaction of N-Boc-2-azabicyclo[2.2.0]hex-5-ene with Bromine
Bromine SourceSolventProduct OutcomeReference
Br2NitromethaneRearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane nih.gov
NBSAcetic AcidMixture favoring rearranged 5-bromo-6-acetate nih.gov
Pyridinium bromide perbromideCH2Cl2Unrearranged 5,6-dibromide nih.gov

Mechanism of Bicyclic Core Formation

The formation of the 2-azabicyclo[2.1.1]hexane core is often achieved through a rearrangement of a 2-azabicyclo[2.2.0]hex-5-ene precursor. rsc.org This transformation is typically initiated by the electrophilic addition of a species, such as a bromonium ion, to the double bond of the 2-azabicyclo[2.2.0]hex-5-ene. rsc.org The resulting intermediate can then undergo a ring-opening of the bromonium ion facilitated by the lone pair of the nitrogen atom, leading to a strained aziridinium (B1262131) ion intermediate. rsc.org Subsequent nucleophilic attack by a bromide ion on this strained intermediate results in the formation of the rearranged 2-azabicyclo[2.1.1]hexane skeleton. rsc.org

Another key synthetic strategy involves the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene dicarbamate. researchgate.netnih.gov The subsequent intramolecular ring closure in the presence of a base affords the 2-azabicyclo[2.1.1]hexane compound. researchgate.netnih.gov

Applications in Organic Synthesis and Molecular Design

Role as a Conformationally Constrained Building Block

The 2-azabicyclo[2.1.1]hexane framework is fundamentally a conformationally constrained system. Unlike flexible acyclic or monocyclic structures, the bridged nature of this bicyclic compound locks the pyrrolidine (B122466) ring into a fixed conformation nuph.edu.uanih.gov. This rigidity is highly advantageous in molecular design, as it reduces the entropic penalty associated with a molecule binding to its biological target, potentially leading to higher affinity and selectivity researchgate.net. Researchers utilize this pre-organized structure as a reliable building block to construct more complex molecules where the orientation of substituents is well-defined nih.gov.

Design of Bridged Pyrrolidine Analogues

The 2-azabicyclo[2.1.1]hexane core is a foundational element for a class of molecules known as bridged pyrrolidines nuph.edu.uanih.gov. These analogues are of significant interest because they maintain the core structure of pyrrolidine, a common motif in biologically active compounds, but with enhanced structural definition nih.gov. The one-carbon bridge introduces minimal steric bulk while enforcing a rigid geometry rsc.org. This structural feature has been exploited to create libraries of diverse compounds for biological screening. For instance, derivatives of the 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold were synthesized and tested for antimalarial activity, with several compounds showing promising efficacy in the low micromolar range nih.govresearchgate.net. The synthesis of these bridged pyrrolidines often involves photochemical methods, such as [2+2] cycloadditions, to efficiently generate the sp3-rich bicyclic framework nuph.edu.uanih.gov.

Utility as Proline Analogs (Methanoprolines)

The 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold is a well-established proline analogue, commonly referred to as 2,4-methanoproline nuph.edu.uaresearchgate.net. Proline is a unique proteinogenic amino acid due to its secondary amine and cyclic structure, which imparts significant conformational constraints on peptide chains. 2,4-Methanoproline takes this rigidity a step further. Its bicyclic nature effectively locks the pyrrolidine ring pucker, a key conformational feature of proline nuph.edu.uaraineslab.com. This has important implications for peptide and protein structure. Studies have shown that incorporating 2,4-methanoproline into peptides can stabilize specific secondary structures, such as the trans-amide bond configuration, which is valuable in the design of peptide-based drugs and enzyme inhibitors nuph.edu.uaresearchgate.net. The synthesis of these proline analogues has been optimized for large-scale production, making them accessible building blocks for medicinal chemistry programs nuph.edu.uanuph.edu.uaresearchgate.net.

Introduction of 3D Character in Molecular Scaffolds

A major trend in modern drug discovery is the move away from flat, two-dimensional molecules towards compounds with greater three-dimensional complexity nuph.edu.uaresearchgate.net. Molecules rich in sp3-hybridized carbons, like those based on the 2-azabicyclo[2.1.1]hexane scaffold, tend to have improved physicochemical properties, including enhanced solubility and reduced promiscuity with metabolic enzymes like CYP450 nih.gov. The bicyclo[2.1.1]hexane framework is an innovative scaffold for introducing this 3D character enamine.net. By replacing planar aromatic rings with saturated bicyclic structures, chemists can create molecules with more defined shapes that can lead to improved interactions with protein binding sites nuph.edu.uaresearchgate.net. This "escape from flatland" concept has driven the development of synthetic methods to produce a variety of 2-azabicyclo[2.1.1]hexane derivatives for use in fragment-based drug discovery and lead generation campaigns nuph.edu.uanih.gov.

Integration into Complex Molecular Architectures

The utility of Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate extends to its incorporation into larger, more complex molecules. Its defined stereochemistry and rigid framework make it an ideal scaffold for building sophisticated molecular architectures, including peptidomimetics and bioisosteres, where precise control over the spatial arrangement of functional groups is critical for biological activity nuph.edu.uaresearchgate.netresearchgate.net.

Synthesis of Peptidomimetics and Constrained Peptides

Below is a table summarizing the impact of incorporating constrained mimics into a peptide backbone, based on findings from studies on Signal Transducer and Activator of Transcription 3 (Stat3) inhibitors.

CompoundModificationIC50 (nM)Key Finding
Lead PhosphopeptideAc-pTyr-Leu-Pro-Gln-Thr-Val-NH2290Baseline affinity of the original peptide sequence.
Compound 13Leu-Pro replaced with (2S,5S)-Haic231Replacement with a constrained mimic slightly improves affinity.
Compound 14Leu-Pro replaced with (2S,5R)-Haic1650Stereochemistry of the constrained mimic is critical for activity.
Compound 21Peptidomimetic pCinn-Haic-Gln-NHBn162Further optimization of the constrained peptidomimetic leads to significantly improved affinity.

Data derived from research on conformationally constrained peptidomimetic inhibitors of Stat3 nih.gov.

Development of Bioisosteres for Aromatic Systems

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, replacing aromatic rings, such as a phenyl group, with saturated bioisosteres is a common strategy to improve a drug candidate's properties nih.gov. Saturated bicyclic scaffolds, including bicyclo[2.1.1]hexanes, are increasingly used as bioisosteres for ortho- and meta-substituted phenyl rings rsc.orgenamine.netnih.gov. These 3D structures can mimic the exit vectors of substituents on an aromatic ring while offering improved solubility and metabolic profiles nih.govnih.gov. The 2-azabicyclo[2.1.1]hexane motif, as a heterocyclic variant, provides an additional advantage by introducing a nitrogen atom that can alter basicity and serve as a hydrogen bond acceptor, further expanding the possibilities for molecular design and property optimization rsc.org.

Application in Ligand Design (General Structural Influence)

The 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold, the core of this compound, imparts significant conformational rigidity, which is a highly desirable trait in ligand design. This rigidity allows for precise control over the spatial arrangement of chemical substituents, a critical factor in optimizing interactions with biological targets. The strained bicyclic system provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for target receptors.

As a proline analogue, the 2-azabicyclo[2.1.1]hexane core has been shown to exert substantial influence on peptide conformation. The bicyclic skeleton is considered to stabilize the trans-amide bond configuration when incorporated into a peptide chain nuph.edu.ua. This is a key conformational feature that can be exploited in the design of peptidomimetics with predictable and stable secondary structures. The 2-azabicyclo[2.1.1]hexane framework essentially acts as a constrained proline mimic, with its structure representing specific puckers of the natural proline ring nih.gov. This conformational constraint has implications for the stability of larger peptide structures, such as collagen nih.gov.

Furthermore, the 2-aza-BCH motif serves as a versatile bioisostere in medicinal chemistry. It can function as a rigid, three-dimensional replacement for pyrrolidines and tetrahydrofurans rsc.org. This strategic replacement can lead to improved physicochemical properties in drug candidates, such as increased metabolic stability and enhanced water solubility, while reducing lipophilicity. The introduction of such non-planar, sp³-enriched moieties is a key strategy in modern drug design to improve the clinical success rates of new therapeutic agents . Derivatives of the 2-azabicyclo[2.1.1]hexane scaffold have shown promise as ligands for nicotinic acetylcholine receptors (nAChRs) and have been incorporated into compounds with antimalarial activity .

Development of New Reactions and Methodologies Utilizing the Scaffold

The synthetic utility of the 2-azabicyclo[2.1.1]hexane scaffold has been significantly expanded through the development of methodologies that use it as a versatile building block for more complex molecules. A key advancement has been the multigram-scale synthesis of derivatives like N-Boc-4-hydroxymethyl-2,4-methanoproline, which serves as a starting point for a variety of chemical transformations nuph.edu.uaresearchgate.net.

This readily accessible building block has enabled the development of several operationally simple and high-yielding reactions to produce polyfunctionalized 2-azabicyclo[2.1.1]hexane derivatives. For instance, the primary alcohol of N-Boc-4-hydroxymethyl-2,4-methanoproline can be readily transformed into other functional groups. One such methodology involves a standard three-step sequence for amination: mesylation of the alcohol with methanesulfonyl chloride (MsCl), followed by nucleophilic substitution with sodium azide (NaN₃) to form an azide, and subsequent reduction nuph.edu.ua.

The development of nucleophilic substitution reactions at the bridgehead position has further broadened the synthetic utility of this scaffold. It has been demonstrated that a methylene (B1212753) group attached to the C1 bridgehead position can be functionalized. For example, the mesylate derived from the corresponding hydroxymethyl derivative can undergo nucleophilic displacement, providing access to a wider range of functional groups at this position without rearrangement of the strained bicyclic system acs.org.

Other transformations that have been developed utilizing the 2-azabicyclo[2.1.1]hexane core include oxidation of alcohol functionalities to carboxylic acids and deoxyfluorination reactions nuph.edu.ua. The Curtius rearrangement has also been successfully applied to carboxylic acid derivatives of the scaffold, providing a route to orthogonally protected diamines nuph.edu.ua. These methodologies, which start from a common bicyclic core, allow for the efficient and scalable production of a diverse library of complex, three-dimensional molecules for applications in drug discovery and materials science.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of the 2-azabicyclo[2.1.1]hexane core has been a subject of considerable research, with various strategies developed to access this strained yet valuable scaffold. rsc.orgacs.org Future efforts are anticipated to focus on developing more efficient, scalable, and stereoselective routes to methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate and its derivatives.

A significant advancement has been the development of a multigram-scale synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives, which provides a solid foundation for further exploration. nuph.edu.uadoaj.org This optimized approach allows for the production of key building blocks in substantial quantities, paving the way for more extensive research into their applications. nuph.edu.ua

Emerging synthetic methodologies are likely to include:

Asymmetric Catalysis: The development of catalytic enantioselective methods, such as zinc-catalyzed formal (3+2) cycloadditions of bicyclobutanes with imines, will be crucial for accessing enantiopure derivatives of this compound. researchgate.net This will be particularly important for its applications in pharmaceuticals and chemical biology, where stereochemistry is critical.

Photochemical Methods: Intramolecular [2+2] photocycloaddition reactions have proven to be a viable method for constructing the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net Future research may focus on refining these methods, potentially using flow chemistry to improve efficiency and scalability. nuph.edu.ua

Novel Rearrangement Strategies: Rearrangement reactions of related bicyclic systems, such as 2-azabicyclo[2.2.0]hex-5-enes, have been shown to yield the desired 2-azabicyclo[2.1.1]hexane core. nih.govacs.org Further investigation into controlling the stereoselectivity of these rearrangements could provide new avenues to functionalized derivatives.

Synthetic StrategyKey FeaturesPotential AdvantagesReferences
Multigram Scale SynthesisOptimized procedure for large-scale production of carboxylate derivatives.Enables extensive research and development. nuph.edu.uadoaj.org
Asymmetric CatalysisEnantioselective synthesis using chiral catalysts.Access to enantiomerically pure compounds for biological applications. researchgate.net
Photochemical CycloadditionIntramolecular [2+2] cycloaddition to form the bicyclic core.Potential for efficient and scalable synthesis, especially with flow chemistry. researchgate.netnuph.edu.ua
Rearrangement ReactionsSkeletal rearrangement of related bicyclic systems.Access to diverse functionalized derivatives. nih.govacs.org

Advanced Computational Studies for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel applications for this compound. While initial computational studies have focused on the conformational properties of the parent amino acid, 2,4-methanoproline, future research will likely delve into more sophisticated analyses of the methyl ester and its derivatives. nuph.edu.uaacs.org

Key areas for advanced computational studies include:

Conformational Analysis: Detailed computational modeling of the conformational landscape of this compound will provide insights into its preferred shapes and how it influences the structure of larger molecules, such as peptides. rsc.org Understanding the puckering of the bicyclic system is crucial for its role as a proline mimic. raineslab.comacs.org

Predictive Modeling of Peptide Structures: By incorporating this compound into virtual peptide chains, researchers can predict how this constrained amino acid affects the secondary and tertiary structures of peptides. This predictive power can guide the design of peptidomimetics with enhanced stability and biological activity.

Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of novel synthetic reactions, helping to optimize reaction conditions and predict the stereochemical outcomes. researchgate.net

Docking and Molecular Dynamics Simulations: For applications in drug discovery, computational docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of ligands containing the this compound scaffold with biological targets.

Computational MethodResearch FocusPotential ImpactReferences
Conformational AnalysisInvestigating the preferred geometry and ring puckering of the bicyclic system.Understanding its influence on molecular shape and interactions. rsc.orgraineslab.com
Peptide Structure PredictionModeling the effect of incorporation on peptide secondary and tertiary structures.Guiding the design of stable and bioactive peptidomimetics. acs.org
Reaction Mechanism StudiesElucidating the pathways of synthetic transformations.Optimizing reaction conditions and improving stereoselectivity. researchgate.net
Molecular Docking and DynamicsPredicting binding modes and affinities with biological targets.Accelerating drug discovery efforts.-

Expansion of Applications in Chemical Biology and Material Science

The unique properties of this compound make it an attractive building block for a range of applications beyond traditional medicinal chemistry.

Chemical Biology:

In chemical biology, the primary application lies in its use as a conformationally constrained proline analogue in peptide science. uni-regensburg.de The rigid bicyclic structure can enforce specific backbone conformations in peptides, which can lead to:

Enhanced Biological Activity: By locking a peptide into its bioactive conformation, the potency and selectivity for its target can be significantly improved.

Increased Proteolytic Stability: The unnatural bicyclic structure can render peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.

Probing Protein-Protein Interactions: Peptides containing this constrained amino acid can be used as tools to study and modulate protein-protein interactions, which are often mediated by proline-rich domains.

Material Science:

While less explored, the incorporation of this compound into polymers and other materials presents an exciting frontier. The rigidity and defined stereochemistry of this building block could be harnessed to create novel materials with unique properties.

Biodegradable Polymers: As a derivative of a natural amino acid, its incorporation into polyester-imides or other polymers could enhance their biodegradability. rug.nl

pH-Responsive Materials: The amino acid functionality could be exploited to create pH-responsive polymers that undergo conformational changes or degradation in response to changes in their environment. rsc.org

Self-Assembling Materials: The defined three-dimensional structure could be used to direct the self-assembly of polymers into well-ordered nanostructures.

The continued exploration of novel synthetic routes, coupled with advanced computational design and a creative expansion into new application areas, will undoubtedly solidify the importance of this compound as a key building block in modern chemical science.

Q & A

Q. What are the key synthetic routes for Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves intramolecular cyclization or photochemical [2+2] cycloaddition to form the bicyclic core. For example, intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide under controlled temperatures (25–60°C) yields the bicyclic structure. Photochemical methods using UV light enable scalable production via cyclobutene precursor functionalization. Optimization parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates.
  • Catalysts : Cu(I)/secondary amine systems improve enantioselectivity in cyclopropanation steps.
  • Purification : Chromatography or crystallization ensures >95% purity for biological assays.

Q. How is the structural integrity of this compound confirmed experimentally?

Spectroscopic techniques are critical:

  • NMR : 1^1H and 13^{13}C NMR verify bridgehead proton environments (δ 3.1–4.2 ppm for N-CH2_2) and ester carbonyl signals (δ 170–175 ppm).
  • IR : Ester C=O stretches (~1740 cm1^{-1}) and N-H bends (3300–3500 cm1^{-1}) confirm functional groups.
  • X-ray crystallography : Resolves stereochemistry, particularly for bridgehead substituents.

Q. What are the stability profiles of this compound under acidic/basic conditions?

  • Acidic conditions (pH < 2) : The hydrochloride salt remains stable but decomposes above 60°C.
  • Basic conditions : Ester hydrolysis occurs (e.g., NaOH/EtOH), yielding carboxylic acid derivatives. Prolonged exposure may induce ring-opening.

Advanced Research Questions

Q. How does stereochemical retention occur during nucleophilic substitution at bridgehead positions?

Substitution at bridgehead carbons (e.g., C-7 in analogous systems) proceeds via a three-membered aziridinium intermediate , stabilized by neighboring group participation from the bicyclic nitrogen . Key evidence:

  • Retention of configuration : Observed in reactions with alkoxides (e.g., 7-chloro derivative → 7-alkoxy product).
  • Computational studies : Density Functional Theory (DFT) models validate transition-state geometries.

Q. What methodological approaches are used to evaluate its potential as a LRRK2 kinase inhibitor?

  • In vitro kinase assays : Measure IC50_{50} values using recombinant LRRK2 and ATP-competitive substrates. Derivatives with 4-fluoro or hydroxymethyl substituents show enhanced binding (IC50_{50} < 100 nM).
  • Molecular docking : Predict interactions with the kinase’s hydrophobic pocket (e.g., π-π stacking with Phe-1767).
  • Cellular models : Test neuroprotective effects in Parkinson’s disease iPSC-derived neurons.

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. neuropharmacological effects) be resolved?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., ester vs. carboxylic acid derivatives).
  • Dose-response assays : Identify concentration-dependent dual activities (e.g., antimicrobial at 10 μM vs. receptor modulation at 1 μM).
  • Off-target screening : Use proteome-wide affinity chromatography to rule out nonspecific interactions.

Q. What strategies mitigate steric hindrance during electrophilic additions to the bicyclic core?

  • Electrophile selection : Smaller electrophiles (e.g., Br2_2 vs. PhSeBr) minimize steric clashes.
  • Directed C-H activation : Pd-catalyzed functionalization at less hindered positions (e.g., C-4).
  • Temperature modulation : Lower temperatures (−20°C) reduce kinetic barriers in strained systems.

Methodological Guidance

Q. How are oxidation states of the bicyclic amine managed during synthetic modifications?

  • Oxidation : mCPBA converts secondary amines to nitrones, which participate in 1,3-dipolar cycloadditions.
  • Reduction : NaBH4_4 selectively reduces ketones (e.g., 7-keto derivatives) without affecting the ester.

Q. What analytical techniques quantify enantiomeric excess in chiral derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA eluents.
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configurations resolved by X-ray.

Q. How is computational modeling applied to predict metabolic stability?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates hepatic clearance and CYP450 inhibition.
  • Metabolite identification : LC-MS/MS detects hydroxylated or dealkylated products in microsomal assays.

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Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
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Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.